4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a benzothiazole moiety
Preparation Methods
The synthesis of 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides or other sulfonylating agents under controlled conditions.
Coupling with Benzothiazole: The benzothiazole moiety is coupled with the intermediate compounds through reactions such as nucleophilic substitution or condensation reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can be compared with other similar compounds, such as:
4-[(2-methylpiperidin-1-yl)sulfonyl]aniline: This compound shares the piperidine and sulfonyl groups but lacks the benzothiazole moiety.
4-(2-methylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole: This compound has a similar structure but with a benzothiadiazole ring instead of a benzothiazole ring.
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S3/c1-13-4-2-3-11-24(13)32(28,29)15-7-5-14(6-8-15)19(25)23-20-22-17-10-9-16(31(21,26)27)12-18(17)30-20/h5-10,12-13H,2-4,11H2,1H3,(H2,21,26,27)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVAESUGDHXALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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